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Compound of Interest

Compound Name: SC912

Cat. No.: B12364552

For Research Purposes Only

Introduction

SC912 is a novel small molecule inhibitor of the androgen receptor (AR), specifically targeting
the N-terminal domain (NTD). It has demonstrated potent activity against both full-length AR
and its splice variants, such as AR-V7, which are implicated in the development of castration-
resistant prostate cancer (CRPC).[1][2] By binding to the AR-NTD, SC912 disrupts the
transcriptional activity of AR-V7, impairs its nuclear localization and DNA binding, and ultimately
induces cell-cycle arrest and apoptosis in AR-V7 positive CRPC cells.[1][2] These application
notes provide a detailed protocol for the synthesis of SC912 for research use, along with
relevant data and a description of its mechanism of action.
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Identifier

Value

IUPAC Name

4-(5-(3-phenoxyphenyl)-1,2,4-oxadiazol-3-
yl)pyridine

Molecular Formula C20H13N302

Molecular Weight 327.34 g/mol

CAS Number Not publicly available
Appearance Solid

Purity >98% (as determined by NMR)

Biological Activity

Target ICso0 Assay Conditions
PSA-Luc reporter assay in

AR-V7 0.36 uM HEK293T cells transiently
transfected with AR-V7
MMTV-Luc reporter assay in

Full-length AR 0.57 uM PC3 cells transiently

transfected with full-length AR

Data sourced from MedchemExpress product information and Yi, Q., Han, X., et al. Oncogene.

2024.[1][2]

Synthesis Protocol

While a detailed, peer-reviewed synthesis protocol for SC912 is not publicly available in the

primary literature, a plausible synthetic route can be proposed based on standard organic

chemistry principles for the formation of 1,2,4-oxadiazoles. The following protocol is a

representative example of how a researcher might approach the synthesis of SC912.

Overall Reaction Scheme:
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Step 1: Amide Formation

Isonicotinamide
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Caption: Proposed two-step synthesis of SC912.
Step 1: Synthesis of N-(pyridin-4-yl)-3-

phenoxybenzamide (Amide Intermediate)

This step involves the coupling of 3-phenoxybenzoic acid and isonicotinamide.

Materials and Reagents:

3-Phenoxybenzoic acid
¢ [sonicotinamide

o HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)

o HOBt (Hydroxybenzotriazole)

o EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)
» N,N-Diisopropylethylamine (DIPEA)

¢ Dimethylformamide (DMF), anhydrous

o Ethyl acetate (EtOAC)
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o Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Brine

e Anhydrous magnesium sulfate (MgSOa)

Procedure:

In a round-bottom flask, dissolve 3-phenoxybenzoic acid (1.0 eq) and isonicotinamide (1.0
eq) in anhydrous DMF.

o Add HATU (1.1 eq), HOBt (1.1 eq), and EDC (1.1 eq) to the solution.
e Add DIPEA (2.0 eq) dropwise to the reaction mixture.

« Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer
Chromatography (TLC).

e Upon completion, quench the reaction with water and extract the product with ethyl acetate.
o Wash the organic layer sequentially with saturated aqueous NaHCOs solution and brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography on silica gel to yield the pure
amide intermediate.

Step 2: Synthesis of 4-(5-(3-phenoxyphenyl)-1,2,4-
oxadiazol-3-yl)pyridine (SC912)

This step involves the cyclodehydration of the amide intermediate to form the 1,2,4-oxadiazole
ring.

Materials and Reagents:

o N-(pyridin-4-yl)-3-phenoxybenzamide (Amide Intermediate from Step 1)

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b12364552?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Triphenylphosphine (PPhs)

lodine (12)

Triethylamine (TEA)

Dichloromethane (DCM), anhydrous

Procedure:

To a solution of the amide intermediate (1.0 eq) in anhydrous DCM, add triphenylphosphine
(1.5 eq) and iodine (1.5 eq).

e Add triethylamine (3.0 eq) dropwise to the mixture at 0 °C.
» Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

e Upon completion, quench the reaction with a saturated aqueous solution of sodium
thiosulfate (Na2S203).

o Extract the product with DCM.

» Wash the organic layer with brine, dry over anhydrous MgSOa4, filter, and concentrate under
reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to afford SC912.
Characterization:

The final product should be characterized by *H NMR, 3C NMR, and mass spectrometry to
confirm its identity and purity.

Mechanism of Action and Signaling Pathway

SC912 exerts its anticancer effects by directly targeting the N-terminal domain of the androgen
receptor, thereby inhibiting the activity of both full-length AR and the AR-V7 splice variant. This
leads to a cascade of downstream effects culminating in reduced tumor growth.
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Caption: Signaling pathway of SC912's inhibitory action.

Experimental Workflow for Biological Evaluation

The following workflow outlines the key experiments to validate the activity of synthesized

SC912.
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Synthesis & Purification
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Caption: Experimental workflow for SC912 evaluation.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b12364552?utm_src=pdf-body-img
https://www.benchchem.com/product/b12364552?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Disclaimer

This document is intended for informational and research purposes only. The provided
synthesis protocol is a theoretical representation and has not been experimentally validated
from publicly available sources. Researchers should exercise caution and perform their own
optimization and safety assessments. All experiments should be conducted in a properly
equipped laboratory by trained personnel, following all applicable safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. medchemexpress.com [medchemexpress.com]

e 2. SC912 inhibits AR-V7 activity in castration-resistant prostate cancer by targeting the
androgen receptor N-terminal domain - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
SC912]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12364552#protocol-for-synthesizing-sc912-for-
research-purposes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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